N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 3-phenyl-1,2,4-oxadiazole can be prepared by reacting benzhydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.
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Coupling with the Butanamide Moiety: : The oxadiazole intermediate is then coupled with a butanamide derivative. This can be achieved through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Methoxylation: : The final step involves the introduction of the methoxy group onto the phenyl ring. This can be done through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming amine derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers study this compound to understand its interactions with biological targets and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-triazol-5-yl)butanamide: Contains a triazole ring instead of an oxadiazole ring.
N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pentanamide: Similar structure but with a pentanamide chain instead of a butanamide chain.
Uniqueness
N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-10-5-9-15(13-16)20-17(23)11-6-12-18-21-19(22-25-18)14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXIMAPLZXMIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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